

# Hoechst 34580 Tetrahydrochloride: Application Notes and Protocols for Cell Culture

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## Compound of Interest

Compound Name: Hoechst 34580 tetrahydrochloride

Cat. No.: B1150405

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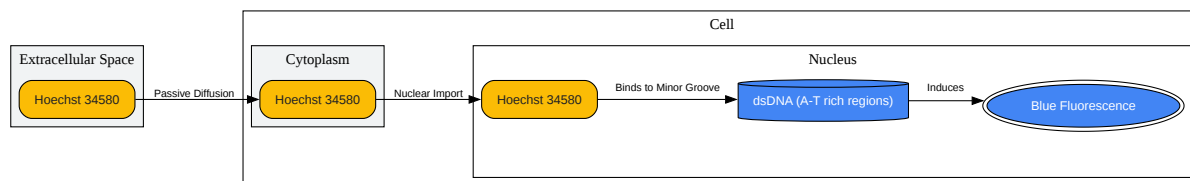
For Researchers, Scientists, and Drug Development Professionals

## Introduction

Hoechst 34580 is a cell-permeant, blue-emitting fluorescent dye that serves as a powerful tool in cell biology for visualizing nuclear morphology and quantifying DNA content.[1][2] This bisbenzimidazole dye binds specifically to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.[1][2][3] Upon binding to DNA, its fluorescence intensity increases significantly, making it an excellent stain for nuclei in both live and fixed cells.[2][3] Hoechst 34580 is widely utilized in various applications, including fluorescence microscopy, flow cytometry for cell cycle analysis, and the identification of apoptotic cells.[1][3] Its cell permeability allows for the staining of live cells without the need for fixation and permeabilization steps.[2]

## Mechanism of Action

Hoechst 34580 passively diffuses across the cell membrane and the nuclear envelope. Once in the nucleus, it binds to the minor groove of the DNA helix. This binding event leads to a conformational change in the dye molecule, resulting in a significant enhancement of its fluorescence quantum yield. The unbound dye has minimal fluorescence, which contributes to a high signal-to-noise ratio.[3]



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Caption: Mechanism of Hoechst 34580 staining.

## Data Presentation

### Recommended Working Concentrations

The optimal concentration of **Hoechst 34580 tetrahydrochloride** is cell-type dependent and should be determined empirically for each specific application. However, the following table provides general concentration ranges for various cell culture techniques.

Application	Cell State	Concentration Range (µg/mL)	Incubation Time	Temperature
Fluorescence Microscopy	Live Cells	1 - 5	5 - 60 min	37°C
Fixed Cells	0.5 - 2	15 min	Room Temperature	
Flow Cytometry	Live Cells	1 - 10	15 - 60 min	37°C
Fixed Cells	0.2 - 2	15 min	Room Temperature	

Note: It is recommended to start with a concentration in the middle of the suggested range and optimize based on signal intensity and cell health.

## Spectral Properties

Property	Wavelength (nm)
Excitation Maximum (bound to DNA)	~371-380 nm
Emission Maximum (bound to DNA)	~438-440 nm
Unbound Dye Emission	510 - 540 nm

## Experimental Protocols

### Protocol 1: Staining of Live Cells for Fluorescence Microscopy

This protocol is suitable for visualizing the nuclei of living cells.

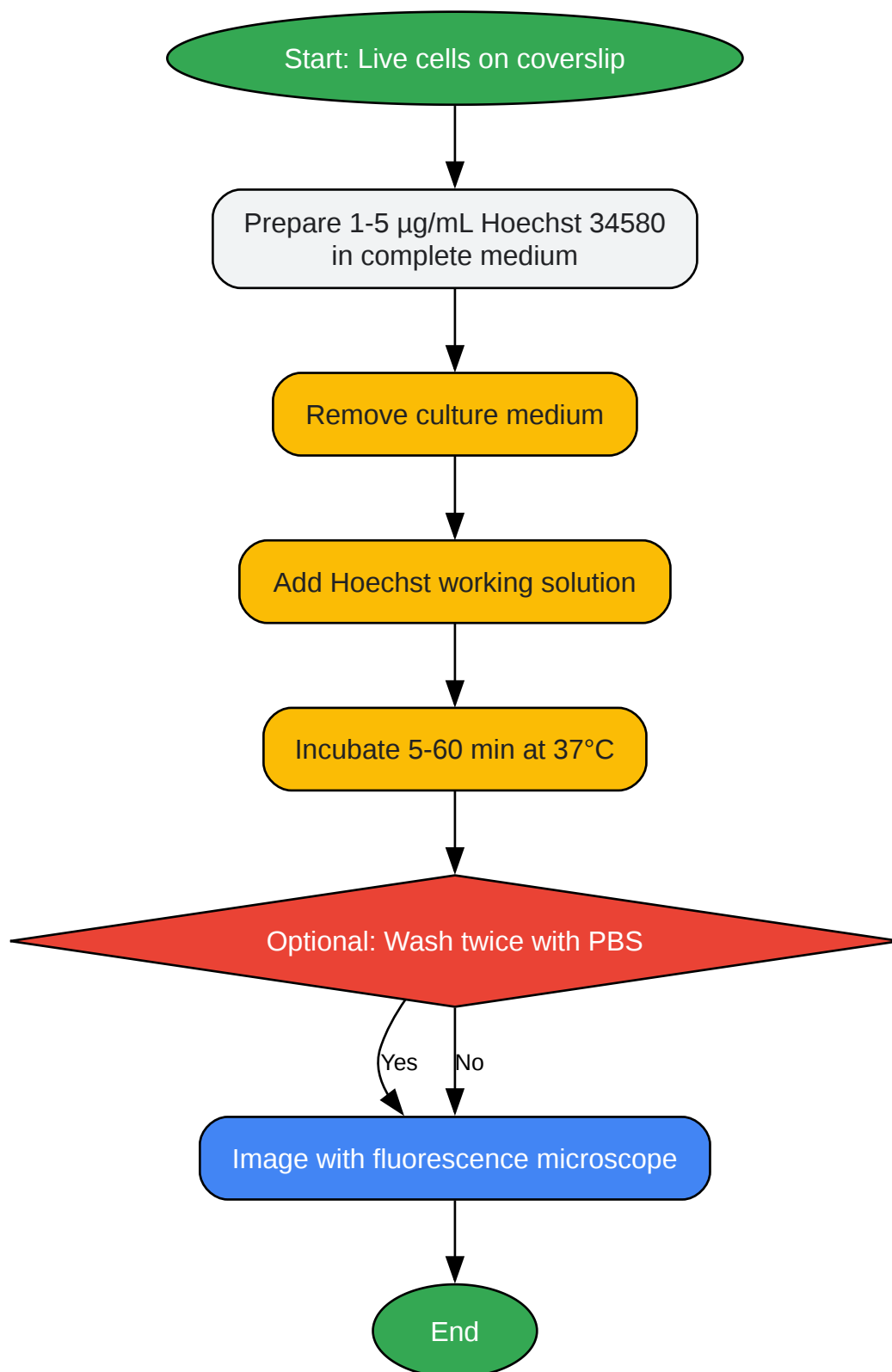
Materials:

- **Hoechst 34580 tetrahydrochloride** stock solution (1 mg/mL in sterile distilled water or DMSO)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Cells cultured on coverslips or in imaging dishes

Procedure:

- Prepare the Hoechst 34580 working solution by diluting the stock solution to a final concentration of 1-5 µg/mL in pre-warmed complete cell culture medium.
- Remove the culture medium from the cells.
- Add the Hoechst 34580 working solution to the cells.

- Incubate the cells for 5-60 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the cell type.
- (Optional) To reduce background fluorescence, the staining solution can be removed and the cells washed twice with pre-warmed PBS or fresh culture medium.[\[3\]](#)
- Image the cells using a fluorescence microscope with a filter set appropriate for DAPI or Hoechst dyes (e.g., excitation at ~370 nm and emission at ~440 nm).[\[4\]](#)



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Caption: Workflow for staining live cells.

## Protocol 2: Staining of Fixed and Permeabilized Cells for Fluorescence Microscopy

This protocol is suitable for visualizing the nuclei of fixed cells, often as a counterstain in immunofluorescence experiments.

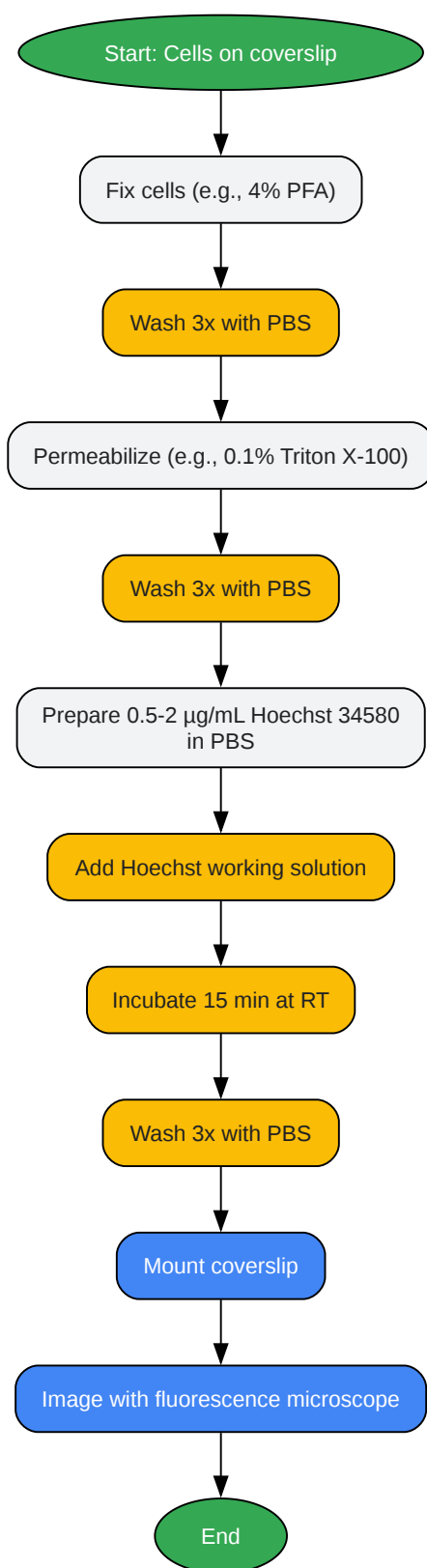
Materials:

- **Hoechst 34580 tetrahydrochloride** stock solution (1 mg/mL in sterile distilled water or DMSO)
- Phosphate-buffered saline (PBS)
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
- Cells cultured on coverslips

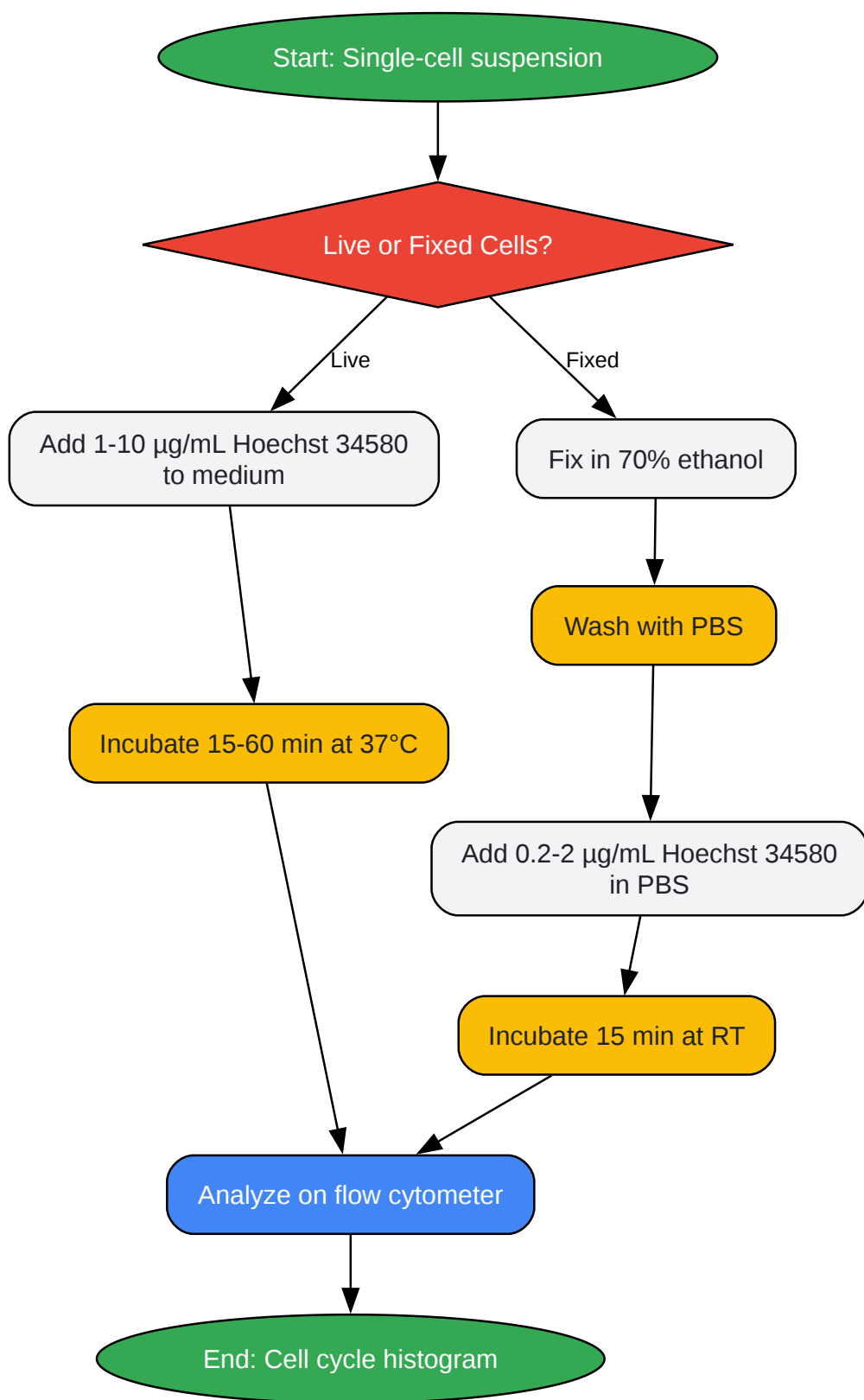
Procedure:

- Fix the cells with the desired fixation solution for 10-15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with the desired permeabilization solution for 10-15 minutes at room temperature.
- Wash the cells three times with PBS.
- Prepare the Hoechst 34580 working solution by diluting the stock solution to a final concentration of 0.5-2  $\mu\text{g/mL}$  in PBS.[\[5\]](#)
- Add the Hoechst 34580 working solution to the cells.
- Incubate for 15 minutes at room temperature, protected from light.[\[5\]](#)
- Wash the cells three times with PBS.

- Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Image the cells using a fluorescence microscope.







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